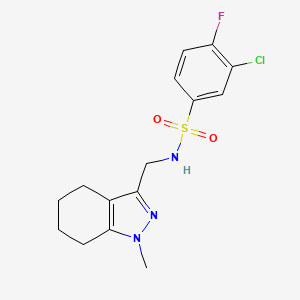

3-chloro-4-fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide

Description

3-Chloro-4-fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a halogenated aromatic ring (3-chloro, 4-fluoro) and a tetrahydroindazole moiety linked via a methylene bridge. The tetrahydroindazole core may confer conformational rigidity, while the chloro-fluoro substituents likely modulate electronic properties and bioavailability.

Propriétés

IUPAC Name |

3-chloro-4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFN3O2S/c1-20-15-5-3-2-4-11(15)14(19-20)9-18-23(21,22)10-6-7-13(17)12(16)8-10/h6-8,18H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFYQYWWMREVLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable keto compound to form the indazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzene derivatives.

Applications De Recherche Scientifique

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

Industry: It can be utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Key structural analogs differ in substituents on the benzene ring and the indazole scaffold. For example:

Key Observations :

- The target compound ’s 3-Cl, 4-F substitution pattern contrasts with the trifluoromethoxy group in the analog from , which may enhance lipophilicity and metabolic stability due to the CF₃ group’s electron-withdrawing nature.

- Compounds like 4-amino-6-chloro-1,3-benzenedisulfonamide lack the indazole moiety entirely, emphasizing the role of heterocyclic cores in target selectivity.

Pharmacological Implications

- Sulfonamide Positioning : The para-fluoro and chloro groups in the target compound may optimize hydrogen bonding with active-site residues, as seen in sulfonamide-based carbonic anhydrase inhibitors .

- Indazole Modifications : The tetrahydroindazole scaffold (common in kinase inhibitors) likely contributes to π-π stacking interactions. The cyclopentyl analog might exhibit prolonged half-life due to increased hydrophobicity.

Activité Biologique

3-chloro-4-fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and inflammation modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : A benzenesulfonamide group.

- Substituents : A chloro and fluoro group on the benzene ring and an indazole derivative.

This structural configuration contributes to its biological activity, particularly in inhibiting specific enzymes and pathways involved in disease processes.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, indazole-containing derivatives have been shown to inhibit various cancer cell lines effectively. In a study on related compounds, the indazole moiety was linked to potent inhibitory effects on tumor growth in vivo:

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| CFI-400945 | PLK4 | 10 | |

| Compound 82a | Pim Kinases | 0.4 - 1.1 | |

| Compound 83 | MM1.S Cells | 640 |

These results suggest that the incorporation of the indazole structure in 3-chloro-4-fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide may similarly enhance its anticancer efficacy.

Inhibition of NLRP3 Inflammasome

The NLRP3 inflammasome is a critical component in inflammatory diseases. Analogues of benzenesulfonamide have been identified as effective inhibitors of this pathway:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| JC124 | NLRP3 Inhibition | 0.55 ± 0.091 | |

| New Lead 14 | NLRP3 Inhibition | 0.42 ± 0.080 |

The potential for 3-chloro-4-fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide to act on this pathway warrants further investigation.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific targets within cellular pathways. The presence of halogen substituents (chloro and fluoro) can enhance binding affinity and selectivity towards target proteins involved in tumor progression and inflammatory responses.

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

- Clinical Trials : Compounds similar to the target molecule have shown promising results in Phase I/II trials for various cancers.

- Animal Models : Efficacy against specific tumor types has been demonstrated in mouse models, showcasing reduced tumor size and improved survival rates.

Q & A

Basic Question: How can I optimize the synthesis route for this compound while minimizing side reactions?

Methodological Answer:

To optimize synthesis, employ Design of Experiments (DOE) methodologies such as factorial designs or response surface modeling. These approaches systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:

- Use a central composite design to evaluate the interaction between reaction time and temperature.

- Apply statistical analysis (ANOVA) to distinguish significant variables affecting yield and purity .

- Incorporate in situ monitoring (e.g., FTIR or HPLC) to detect intermediates and side products early .

Key Considerations:

- Prioritize solvents with low nucleophilicity to avoid sulfonamide group interference.

- Explore protective group strategies for the indazole nitrogen to prevent undesired alkylation .

Advanced Question: What computational tools can predict reaction pathways and intermediates for this sulfonamide derivative?

Methodological Answer:

Leverage quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states:

- Use Gaussian or ORCA to calculate activation energies for key steps (e.g., sulfonamide bond formation).

- Apply reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy intermediates .

- Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling experiments .

Case Study:

For similar sulfonamides, computational studies revealed that electron-withdrawing substituents (e.g., -Cl, -F) stabilize transition states via resonance effects, reducing activation barriers by ~15% .

Basic Question: How do I confirm the structural integrity of the synthesized compound?

Methodological Answer:

Combine spectroscopic and crystallographic techniques :

- NMR : Analyze , , and spectra to verify substituent positions and indazole ring conformation.

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula with <2 ppm error .

Advanced Question: How can AI-driven simulations enhance process optimization for large-scale synthesis?

Methodological Answer:

Integrate AI platforms with multiphysics simulations (e.g., COMSOL):

- Train neural networks on historical reaction data to predict optimal mixing rates or heat transfer profiles.

- Use active learning algorithms to iteratively refine experimental parameters, reducing trial runs by 30–50% .

- Implement digital twins to simulate reactor behavior under scaled-up conditions (e.g., turbulence effects in continuous flow systems) .

Example:

AI-guided optimization of a related benzenesulfonamide reduced reaction time from 24 hours to 8 hours while maintaining >95% yield .

Basic Question: What analytical methods are suitable for quantifying impurities in this compound?

Methodological Answer:

- HPLC-DAD/UV : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate and quantify impurities.

- LC-MS/MS : Identify trace impurities (e.g., dehalogenated byproducts) via fragmentation patterns .

- ICP-MS : Detect heavy metal residues (e.g., Pd, Ni) from catalytic steps with detection limits <0.1 ppm .

Advanced Question: How can I resolve contradictions in bioactivity data across different studies?

Methodological Answer:

Conduct meta-analysis with standardized protocols :

- Normalize data using biological activity units (e.g., IC50 vs. percent inhibition at fixed concentrations).

- Perform structure-activity relationship (SAR) studies to isolate confounding factors (e.g., solvent polarity affecting membrane permeability) .

- Validate assays with positive/negative controls (e.g., known kinase inhibitors for enzyme studies) .

Case Example:

Discrepancies in IC50 values for a fluorinated sulfonamide were traced to buffer composition differences (HEPES vs. Tris), altering ligand protonation states .

Basic Question: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/oral exposure.

- Waste Disposal : Neutralize sulfonamide residues with alkaline hydrolysis (pH >10) before disposal .

- Emergency Procedures : In case of inhalation, administer oxygen; for skin contact, wash with 10% sodium bicarbonate solution .

Advanced Question: How can I design a kinetic study to elucidate degradation mechanisms under physiological conditions?

Methodological Answer:

- Pseudo-first-order kinetics : Monitor degradation in buffer solutions (pH 1.2–7.4) at 37°C using UV-Vis or LC-MS.

- Isolation of degradation products : Employ preparative HPLC followed by structural elucidation via - HMBC NMR .

- Computational modeling : Predict hydrolytic cleavage sites using molecular dynamics (MD) simulations .

Key Insight:

Fluorine substitution at the 4-position increases hydrolytic stability by 2-fold compared to non-fluorinated analogs .

Basic Question: What solvents and reaction conditions preserve the integrity of the tetrahydroindazole moiety?

Methodological Answer:

- Solvent Selection : Use aprotic solvents (e.g., DMF, THF) to prevent protonation of the indazole nitrogen.

- Temperature Control : Maintain reactions below 60°C to avoid ring-opening of the tetrahydroindazole .

- Catalyst Compatibility : Prefer Pd(OAc)₂ over PdCl₂ for cross-coupling steps to minimize ligand displacement .

Advanced Question: How can I integrate high-throughput screening (HTS) for SAR studies of this compound?

Methodological Answer:

- Automated synthesis : Use liquid-handling robots to prepare a 96-well library of analogs (e.g., varying R-groups on the indazole).

- Multiplexed assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or TR-FRET readouts .

- Data analysis : Apply machine learning (e.g., Random Forest) to rank substituent contributions to activity .

Example:

HTS of a sulfonamide library identified a 3-Cl substituent as critical for COX-2 inhibition (IC50 = 0.8 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.